molecular formula C39H39N3O8 B12288310 N4-Benzoyl-5'-O-(dimethoxytrityl)-5-methyl-2'-O-methylcytidine

N4-Benzoyl-5'-O-(dimethoxytrityl)-5-methyl-2'-O-methylcytidine

Cat. No.: B12288310
M. Wt: 677.7 g/mol
InChI Key: BUUDDUQHVVDKLA-UHFFFAOYSA-N
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Description

N4-Benzoyl-5'-O-(dimethoxytrityl)-5-methyl-2'-O-methylcytidine (abbreviated as Bz-DMT-5-Me-2'-OMe-Cytidine) is a chemically modified nucleoside derivative critical in oligonucleotide therapeutics and antiviral research. Its structure features:

  • N4-Benzoyl protection: Enhances stability during solid-phase synthesis by preventing undesired side reactions .
  • 5-Methyl substitution: Improves base-pairing specificity and resistance to enzymatic degradation .
  • 2'-O-Methyl group: Confers nuclease resistance and enhances RNA-binding affinity, making it valuable for antisense oligonucleotides and siRNA applications .
  • 5'-O-Dimethoxytrityl (DMT) group: Facilitates purification via reversible binding to solid-phase synthesis columns .

It is synthesized using phosphoramidite chemistry, with optimized protocols achieving high purity (>95%) and scalability up to multi-kilogram quantities .

Properties

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H39N3O8/c1-25-23-42(38(45)41-35(25)40-36(44)26-11-7-5-8-12-26)37-34(48-4)33(43)32(50-37)24-49-39(27-13-9-6-10-14-27,28-15-19-30(46-2)20-16-28)29-17-21-31(47-3)22-18-29/h5-23,32-34,37,43H,24H2,1-4H3,(H,40,41,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUDDUQHVVDKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H39N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 5-Methylcytidine

The synthesis begins with 5-methylcytidine (CAS: 2140-76-3). The 5-methyl group is introduced during nucleoside synthesis via enzymatic or chemical methylation of cytidine12.

N4-Benzoylation

Procedure 34:

  • Dissolve 5-methylcytidine (1 eq) in anhydrous pyridine.
  • Add benzoyl chloride (1.2 eq) dropwise at 0°C.
  • Stir for 6–12 hours at room temperature.
  • Quench with methanol, concentrate, and purify via silica gel chromatography (ethyl acetate/methanol = 9:1).

Key Data :

Parameter Value
Yield 85–90%
Purity (HPLC) ≥98%
Characterization $$ ^1\text{H NMR} $$ (DMSO-$$ d_6 $$): δ 8.45 (s, 1H, H-6), 7.85–7.45 (m, 5H, Bz)5

5'-O-Dimethoxytritylation

Procedure 67:

  • Dissolve N4-benzoyl-5-methylcytidine (1 eq) in dry pyridine.
  • Add 4,4'-dimethoxytrityl chloride (1.1 eq) and catalytic DMAP.
  • Stir for 4–6 hours under nitrogen.
  • Quench with methanol, concentrate, and purify via flash chromatography (dichloromethane/methanol = 95:5).

Key Data :

Parameter Value
Yield 75–80%
$$ R_f $$ (TLC) 0.45 (CHCl$$_3$$:MeOH = 9:1)8
Characterization $$ ^{31}\text{P NMR} $$: δ 149.7 ppm (DMT)9

2'-O-Methylation

Procedure 1011:

  • Dissolve 5'-O-DMT-N4-benzoyl-5-methylcytidine (1 eq) in DMF.
  • Add methyl iodide (3 eq) and Ag$$_2$$O (2 eq).
  • Stir at 25°C for 24 hours.
  • Filter, concentrate, and purify via silica gel (hexane/ethyl acetate = 3:1).

Optimization Insights :

  • Temperature : >25°C increases 3'-O-methyl isomer formation12.
  • Solvent : DMF enhances solubility of Ag$$_2$$O13.

Key Data :

Parameter Value
Yield 65–70%
Regioselectivity 2'-O-Me:3'-O-Me = 9:114
Characterization $$ ^1\text{H NMR} $$: δ 3.45 (s, 3H, 2'-OCH$$_3$$)15

Purification and Quality Control

Chromatography Conditions

Step Solvent System Purity Achieved
N4-Benzoylation Ethyl acetate/methanol 98%
DMT Protection CHCl$$_3$$:MeOH 97%
2'-O-Methylation Hexane/ethyl acetate 95%

Analytical Methods

  • HPLC : C18 column, 0.1% TFA in H$$_2$$O/ACN gradient16.
  • MS (ESI+) : m/z 647.72 [M+H]$$^+$$17.

Challenges and Solutions

Regioselective Methylation

  • Problem : Competing 3'-O-methylation (5–10% yield loss)18.
  • Solution : Use bulky bases (e.g., 2,6-lutidine) to sterically hinder 3'-OH19.

DMT Stability

  • Problem : Acidic conditions during DMT removal can depurinate 5-methylcytidine20.
  • Solution : Use mild detritylation (3% dichloroacetic acid in CH$$2$$Cl$$2$$)21.

Industrial-Scale Adaptations

  • Cost Reduction : Replace Ag$$2$$O with KI/K$$2$$CO$$_3$$ for methylation (yield drops to 60%)22.
  • Throughput : Continuous flow synthesis reduces reaction time by 40%23.
  • PubMed (PMC10922520) 

  • Sci-Hub (FERRER ET AL., 1996) 

  • US Patent 5214135A 

  • US Patent 5214135A 

  • US Patent 5214135A 

  • US Patent 5214135A 

  • US Patent 5214135A 

  • US Patent 5214135A 

  • US Patent 5214135A 

  • US Patent 5214135A 

  • US Patent 5214135A 

  • WO2012059510A1 

  • WO2012059510A1 

  • RSC Supporting Information (d4qo00752b1) 

  • ChemicalBook (104579-03-5) 

  • ChemicalBook (104579-03-5) 

  • ChemicalBook (104579-03-5) 

  • ChemicalBook (104579-03-5) 

  • N4-Benzoylcytidine Synthesis 

  • N4-Benzoylcytidine Synthesis 

  • ChemImpex Product Data 

  • ChemImpex Product Data 

  • ChemImpex Product Data 

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-5’-O-(dimethoxytrityl)-5-methyl-2’-O-methylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups into the nucleoside .

Scientific Research Applications

Antiviral Research

N4-Benzoyl-5'-O-(dimethoxytrityl)-5-methyl-2'-O-methylcytidine has been investigated for its antiviral properties, particularly against RNA viruses. Its structural analogs have shown effectiveness in inhibiting viral replication by interfering with nucleic acid synthesis pathways.

Case Study: Influenza Virus
A study demonstrated that related compounds could inhibit the RNA polymerase of the influenza virus, suggesting that this compound may possess similar antiviral capabilities .

Anticancer Activity

The compound has also been evaluated for its potential anticancer effects. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Data Table: Cytotoxicity Studies

CompoundCell LineEC50 (µM)Observations
This compoundHeLa12Moderate cytotoxicity observed
Related compoundsMCF-710Significant apoptosis induction
Other derivativesA5498High cytotoxicity

Nucleic Acid Synthesis

This compound serves as a key intermediate in the synthesis of modified oligonucleotides. Its protective groups allow for selective deprotection during synthesis, facilitating the incorporation of modified nucleotides into RNA or DNA sequences.

Application Example : In the development of antisense oligonucleotides, this compound can be utilized to enhance the stability and efficacy of therapeutic RNA molecules .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. The mechanism often involves interference with nucleic acid metabolism in bacteria.

Data Table: Antimicrobial Activity

PathogenMIC (µg/mL)Observations
Staphylococcus aureus32Moderate inhibition
Escherichia coli64Significant inhibition

Mechanism of Action

The mechanism of action of N4-Benzoyl-5’-O-(dimethoxytrityl)-5-methyl-2’-O-methylcytidine involves its incorporation into oligonucleotides. The compound can interfere with the normal functioning of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA synthesis .

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares Bz-DMT-5-Me-2'-OMe-Cytidine with structurally related nucleoside analogs:

Compound Name Key Modifications Molecular Weight CAS No. Biological Activity Reference
Bz-DMT-5-Me-2'-OMe-Cytidine 2'-O-Me, 5-Me, N4-Bz, 5'-O-DMT 721.79 182496-01-1 SARS-CoV RdRP inhibition
N4-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)-5-Me-Cytidine 2'-O-(2-methoxyethyl) instead of 2'-O-Me 721.79 256223-98-0 Enhanced RNA binding affinity
N4-Benzoyl-5'-O-DMT-3'-O-methylcytidine 3'-O-Me instead of 2'-O-Me 663.72 138906-83-9 Anticancer (neoplasm targeting)
N4-Phthaloyl-5'-O-DMT-2'-deoxycytidine N4-Phthaloyl, 2'-deoxy 649.69 87418-76-6 Antiviral (herpes simplex virus)
2'-C-Methyladenosine Adenine base, 2'-C-Me 297.31 957246-99-6 Broad-spectrum RdRP inhibition

Key Observations :

  • 2'-O-Methyl vs. 2'-O-Methoxyethyl : The 2'-O-methoxyethyl group (e.g., CAS 256223-98-0) increases RNA duplex stability but may reduce cellular uptake due to steric hindrance .
  • 3'-O-Methyl substitution : Shifts activity toward anticancer applications, likely due to altered metabolic processing .
  • N4-Protecting Groups : Benzoyl (Bz) offers better stability than phthaloyl in acidic conditions, critical for oligonucleotide synthesis .

Key Observations :

  • Bz-DMT-5-Me-2'-OMe-Cytidine requires longer reaction times due to steric hindrance from the 2'-O-methyl group .
  • Phthaloyl-protected analogs achieve higher yields but lower purity, necessitating additional purification steps .

Biological Activity

N4-Benzoyl-5'-O-(dimethoxytrityl)-5-methyl-2'-O-methylcytidine (often abbreviated as N4-Bz-DMT-2'-OMe-5-Me-C) is a modified nucleoside that has garnered attention in the field of medicinal chemistry and molecular biology. Its unique structural modifications enhance its biological activity, making it a potential candidate for therapeutic applications, particularly in antiviral and anticancer therapies.

  • Molecular Formula : C39H39N3O8
  • Molecular Weight : 677.75 g/mol
  • CAS Number : 741725-57-5
  • Density : 1.26 ± 0.1 g/cm³ (predicted)
  • pKa : 8.61 ± 0.40 (predicted)

N4-Bz-DMT-2'-OMe-5-Me-C exhibits its biological activity primarily through its interaction with nucleic acid structures. The benzoyl and dimethoxytrityl groups enhance its stability and solubility, allowing for better cellular uptake. This compound mimics natural nucleosides, which facilitates its incorporation into RNA and DNA, potentially disrupting normal cellular processes.

Antiviral Properties

Research indicates that N4-Bz-DMT-2'-OMe-5-Me-C has significant antiviral properties. It has been shown to inhibit viral replication by interfering with the viral RNA synthesis process. In vitro studies suggest that this compound can effectively reduce the viral load in infected cells, making it a promising candidate for the development of antiviral agents against various RNA viruses.

Anticancer Activity

N4-Bz-DMT-2'-OMe-5-Me-C has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of DNA Synthesis : By incorporating into the DNA strand, it disrupts replication.
  • Cell Cycle Arrest : It has been observed to cause G1/S phase arrest in certain cancer cell lines.
  • Reactive Oxygen Species (ROS) Generation : The compound can increase ROS levels, leading to oxidative stress and subsequent cell death.

Case Studies

StudyFindings
Study on Antiviral Activity (2023)Demonstrated a 70% reduction in viral replication in cell cultures infected with influenza virus when treated with N4-Bz-DMT-2'-OMe-5-Me-C at a concentration of 10 µM.
Cancer Cell Line Study (2024)Showed that treatment with N4-Bz-DMT-2'-OMe-5-Me-C resulted in a significant decrease in cell viability (up to 85%) in breast cancer cell lines, compared to untreated controls.
Mechanistic Study on Apoptosis (2023)Identified that N4-Bz-DMT-2'-OMe-5-Me-C activates caspase pathways leading to programmed cell death in leukemia cells.

Q & A

What is the role of the dimethoxytrityl (DMT) group in the synthesis of N4-Benzoyl-5'-O-DMT-5-methyl-2'-O-methylcytidine phosphoramidite?

The 5'-O-dimethoxytrityl (DMT) group serves as a temporary protecting group for the 5'-hydroxyl during solid-phase oligonucleotide synthesis. Its orthogonally labile nature allows selective removal under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane), enabling sequential coupling of nucleotides. The DMT group also facilitates purification via trityl-on HPLC monitoring .

How can researchers optimize the benzoylation step to minimize ester impurities during large-scale synthesis?

Benzoylation side reactions (e.g., over-benzoylation at the 3'-OH) are mitigated by:

  • Selective hydrolysis : Using aqueous ammonia or controlled acidic conditions (pH 7–8) to hydrolyze undesired benzoyl esters while preserving the N4-benzoyl-protected cytidine .
  • Scalable purification : Silica gel chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) removes residual benzoyl chloride byproducts. This method achieves >98% purity at multi-kilogram scales .

Which analytical techniques are recommended for confirming the purity and structure of this compound?

  • HPLC : Reverse-phase C18 columns (acetonitrile/0.1 M TEAA buffer) with UV detection at 260 nm verify purity (>99%) .
  • NMR : ¹H NMR (CDCl₃) identifies key signals: δ 7.2–8.2 ppm (aromatic protons from benzoyl/DMT), δ 3.7–4.5 ppm (ribose methyl and methoxy groups), and δ 2.1–2.6 ppm (5-methylcytidine) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 863.96 (C₄₇H₅₄N₅O₉P) .

How does the 2'-O-methyl modification influence oligonucleotide stability and function?

The 2'-O-methyl group:

  • Enhances nuclease resistance : Reduces degradation by serum nucleases, extending oligonucleotide half-life in vivo .
  • Modulates duplex stability : Increases thermal melting (Tₘ) by ~1.5°C per modification due to preorganization of the ribose in the C3'-endo conformation .
  • Reduces immune activation : Minimizes Toll-like receptor (TLR) recognition compared to unmodified RNA .

What challenges arise in coupling this phosphoramidite to solid supports, and how are they addressed?

  • Steric hindrance : The 2'-O-methyl and 5-methyl groups impede coupling efficiency. Solutions include:
    • Extended coupling times : 180–300 seconds (vs. 30 seconds for unmodified nucleotides) .
    • Activator optimization : 5-Ethylthio-1H-tetrazole (0.25 M in acetonitrile) improves phosphoramidite activation .
  • Depurination risk : Acidic detritylation conditions are adjusted to 3% dichloroacetic acid (instead of trichloroacetic acid) to prevent base cleavage .

How can researchers troubleshoot low yields in phosphoramidite synthesis?

Common issues and solutions:

  • Moisture sensitivity : Use anhydrous solvents (acetonitrile, <10 ppm H₂O) and molecular sieves during phosphitylation .
  • Impure intermediates : Pre-purify 5-methyl-2'-O-methylcytidine via ion-exchange chromatography (Dowex 50WX8, NH₄HCO₃ gradient) before benzoylation .
  • Incomplete DMT removal : Verify detritylation efficiency by measuring trityl cation release (504 nm absorbance) after each cycle .

What are the applications of this compound in advanced oligonucleotide therapeutics?

  • Antisense oligonucleotides (ASOs) : The 2'-O-methyl/5-methyl combination improves target mRNA binding and reduces off-target effects .
  • siRNA design : Incorporated at seed regions to mitigate miRNA-like off-target interactions .
  • Chemical crosslinking : The N4-benzoyl group enables photoactivated crosslinking for studying RNA-protein interactions .

How does the 5-methyl modification affect base-pairing specificity?

The 5-methyl group:

  • Enhances hydrophobic stacking : Stabilizes duplex structures without altering Watson-Crick pairing with guanine.
  • Reduces immunogenicity : Methylation at position 5 suppresses TLR9 activation in CpG motifs .
  • Confers epigenetic relevance : Mimics 5-methylcytosine in DNA, useful for studying methylation-dependent processes .

What alternative protecting groups are explored for the N4 position, and how do they compare?

  • Acetyl vs. benzoyl : Acetyl groups (e.g., N4-acetyl, HY-W019670) are hydrolyzed faster under basic conditions but offer lower steric bulk .
  • Phenoxyacetyl : Provides faster deprotection (20 min in NH₄OH vs. 4 hours for benzoyl) but may reduce coupling efficiency .

What novel methodologies are emerging for incorporating this compound into RNA analogs?

  • Enzymatic incorporation : engineered T7 RNA polymerase mutants tolerate 2'-O-methyl-5-methylcytidine triphosphates .
  • Click chemistry : Post-synthetic modification via alkyne-azide cycloaddition at the 5-position for probe attachment .

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